Ethyl 3-(1,3-dioxolan-2-yl)propanoate
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Overview
Description
Ethyl 3-(1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1,3-dioxolan-2-yl)propanoate can be synthesized through the reaction of ethyl acrylate with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-dioxolan-2-yl)propanoate involves its ability to form stable cyclic structures, which can protect sensitive functional groups during chemical reactions. The dioxolane ring can be cleaved under acidic or basic conditions, allowing for the controlled release of the protected functional group .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,3-dioxolan-2-yl)propanoate
- Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
Uniqueness
Ethyl 3-(1,3-dioxolan-2-yl)propanoate is unique due to its specific structure, which provides stability and reactivity in various chemical processes. Its ability to form stable cyclic acetals makes it valuable in protecting sensitive functional groups during synthesis .
Properties
CAS No. |
86197-13-9 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-2-10-7(9)3-4-8-11-5-6-12-8/h8H,2-6H2,1H3 |
InChI Key |
SRBMYZYTVOAXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1OCCO1 |
Origin of Product |
United States |
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